REACTION_CXSMILES
|
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.O=[C:11]([CH3:20])[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].N1CCC[C@H]1C(O)=O>CCO>[N:1]1[C:2]2[C:3](=[CH:6][CH:7]=[CH:8][N:9]=2)[CH:4]=[CH:20][C:11]=1[CH2:12][CH2:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]
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Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=O)C=CC=N1
|
Name
|
|
Quantity
|
1.85 mL
|
Type
|
reactant
|
Smiles
|
O=C(CCCC(=O)OCC)C
|
Name
|
|
Quantity
|
0.166 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica gel (eluant: EtOAc)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |